1-Heptanol, also known as heptanol or enanthic alcohol, is a seven-carbon straight-chain alcohol. [] It is a colorless liquid with a pungent odor often described as "fruity" or "wine-like". []
1-Heptanol naturally occurs in some foods and beverages but is primarily produced synthetically for research purposes. [, ] It serves as a valuable tool in various scientific disciplines, including:
1-Heptanol is classified under the following identifiers:
It is typically derived from the reduction of heptanal, which can be achieved through various synthetic methods. The compound is recognized for its moderate volatility and flammability, necessitating careful handling in laboratory settings.
1-Heptanol can be synthesized through several methods:
The synthesis conditions often include specific temperature controls and the use of solvents like N,N-dimethylformamide to enhance reaction efficiency. For example, one synthesis method reported a yield of 95% under solvent-free conditions at elevated temperatures .
The molecular structure of 1-heptanol can be represented as follows:
This indicates a linear arrangement with seven carbon atoms and one hydroxyl group at one end. The structural data includes:
1-Heptanol participates in various chemical reactions typical for alcohols:
These reactions are essential for its application in organic synthesis and industrial processes.
The mechanism by which 1-heptanol acts as a solvent or reagent often involves its ability to donate hydrogen bonds due to its hydroxyl group. This property allows it to interact favorably with polar substrates, facilitating various reactions such as nucleophilic substitutions or eliminations.
For example, during esterification, the hydroxyl group reacts with carboxylic acids to form esters through nucleophilic attack mechanisms, resulting in water as a byproduct .
1-Heptanol has several significant applications:
The microbial biosynthesis of 1-heptanol (a C7 fatty alcohol) relies on engineered pathways that extend carbon chains beyond native metabolite lengths. Key enzymatic mechanisms involve:
Table 1: Key Enzymes in 1-Heptanol Biosynthesis
Enzyme | Source Organism | Engineering Strategy | Effect on 1-Heptanol Yield |
---|---|---|---|
KIVD | Lactococcus lactis | Binding pocket enlargement (F381V, G539A) | 3.5-fold increase |
ADH2 | Saccharomyces cerevisiae | Saturation mutagenesis at substrate-binding site | 2-fold increase |
LeuA | Escherichia coli | V73A mutation for larger substrate acceptance | 2.4-fold increase |
Threonine deaminase | Escherichia coli | Feedback resistance (M62I, L481F) | 40% higher precursor flux |
In Saccharomyces cerevisiae, fatty alcohol production is tightly regulated by:
Table 2: Genetic Regulators of Fatty Alcohol Production in S. cerevisiae
Regulatory Element | Target Pathway | Modification | Impact on 1-Heptanol |
---|---|---|---|
MIG1 | Fatty acid synthesis | Knockout | 35% increase in acyl-CoA |
INO4 | Phospholipid synthesis | Overexpression | 28% higher ACC1 expression |
ADR1 | Peroxisome biogenesis | Constitutive activation | 50% higher peroxisomal FAR activity |
POX1 | β-Oxidation | Deletion | 60% reduction in substrate loss |
Carbon Chain Expansion Efficiency:
Tolerance and Compartmentalization:
Table 3: Host Performance Comparison for 1-Heptanol Production
Parameter | Escherichia coli | Saccharomyces cerevisiae |
---|---|---|
Primary Pathway | 2-Keto acid elongation | FAS truncation + FAR |
Max Titer (mg/L) | 350 | 120 |
Key Engineering | leuA V73A, ADH overexpression | FAS truncation, far peroxisomal targeting |
Tolerance | Low (IC50: 0.5 g/L) | High (IC50: 1.2 g/L) |
Cofactor Demand | High NADPH | Moderate NADPH |
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